molecular formula C17H29NO B4942927 N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine

N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine

Cat. No.: B4942927
M. Wt: 263.4 g/mol
InChI Key: PTFQXXLZJMNVJZ-UHFFFAOYSA-N
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Description

N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine is an organic compound with the molecular formula C₁₇H₂₉NO. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is notable for its unique structure, which includes a butyl group, a dimethylphenoxy group, and a pentanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine typically involves the reaction of 2,6-dimethylphenol with a suitable butylating agent to form the intermediate 2,6-dimethylphenoxybutane. This intermediate is then reacted with 1-bromopentane under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-5-(3,5-dimethylphenoxy)pentan-1-amine
  • N-butyl-5-(2,3-dimethylphenoxy)pentan-1-amine

Uniqueness

N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-4-5-12-18-13-7-6-8-14-19-17-15(2)10-9-11-16(17)3/h9-11,18H,4-8,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFQXXLZJMNVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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